molecular formula C17H11F3O3S B12517885 1-Phenylnaphthalen-2-yl trifluoromethanesulfonate

1-Phenylnaphthalen-2-yl trifluoromethanesulfonate

Cat. No.: B12517885
M. Wt: 352.3 g/mol
InChI Key: ZRUWPSCSJYMLBP-UHFFFAOYSA-N
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Description

1-Phenylnaphthalen-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C17H11F3O3S and a molecular weight of 352.33 g/mol . It is a derivative of naphthalene, substituted with a phenyl group and a trifluoromethanesulfonate group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Phenylnaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 1-phenylnaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Phenylnaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylnaphthalen-2-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylnaphthalen-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The phenyl and naphthalene rings provide stability and facilitate the formation of intermediates in coupling reactions .

Comparison with Similar Compounds

1-Phenylnaphthalen-2-yl trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate derivatives, such as:

  • 1-Phenylnaphthalen-1-yl trifluoromethanesulfonate
  • 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate
  • 1-Naphthyl trifluoromethanesulfonate

These compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group but differ in their structural arrangement, which can influence their reactivity and applications .

Properties

Molecular Formula

C17H11F3O3S

Molecular Weight

352.3 g/mol

IUPAC Name

(1-phenylnaphthalen-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C17H11F3O3S/c18-17(19,20)24(21,22)23-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H

InChI Key

ZRUWPSCSJYMLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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